N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial rna polymerase (rnap) .
Mode of Action
Similar compounds have been shown to interact with the switch region of bacterial rnap .
Biochemical Pathways
Inhibition of bacterial rnap can affect the synthesis of rnas in bacteria .
Result of Action
Similar compounds have shown potent antimicrobial activity against certain gram-positive bacteria .
Preparation Methods
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Chemical Reactions Analysis
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Scientific Research Applications
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its antibacterial and antifungal properties, it is studied for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: Known for its antioxidant and anti-inflammatory properties.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Exhibits kinase inhibition activity.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds are potent bacterial RNA polymerase inhibitors.
Each of these compounds shares some structural similarities but differs in their specific biological activities and applications.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-13-6-4-12(5-7-13)18(22)21-19-20-16(11-26-19)15-9-8-14(24-2)10-17(15)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFBHKIIBFCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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